N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide
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Overview
Description
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide is a complex organic compound belonging to the quinoline derivatives family
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its structural features make it a valuable intermediate in organic synthesis.
Biology: N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its anti-cancer and anti-inflammatory properties have been investigated in preclinical studies.
Medicine: The compound is being evaluated for its therapeutic potential in clinical trials. Its ability to modulate biological pathways makes it a candidate for treating various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties contribute to the development of advanced materials with specific applications.
Mechanism of Action
Target of Action
Some quinoline derivatives have been evaluated as HIV-1 inhibitors , suggesting potential targets could be enzymes or proteins involved in the HIV-1 replication cycle.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies. .
Biochemical Pathways
, it could be involved in the inhibition of HIV replication pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. Advanced purification techniques, such as column chromatography and recrystallization, are employed to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions: N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium ethoxide (NaOEt) and dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Production of reduced quinoline derivatives.
Substitution: Introduction of various functional groups, leading to diverse derivatives.
Comparison with Similar Compounds
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(p-tolyloxy)acetamide
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(p-tolyl)methanesulfonamide
Uniqueness: N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide stands out due to its specific structural features and biological activity
Properties
IUPAC Name |
N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-4-22(20,21)17-14-6-7-15-13(11-14)5-8-16(19)18(15)10-9-12(2)3/h6-7,11-12,17H,4-5,8-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWKEXHVUCYQNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC2=C(C=C1)N(C(=O)CC2)CCC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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